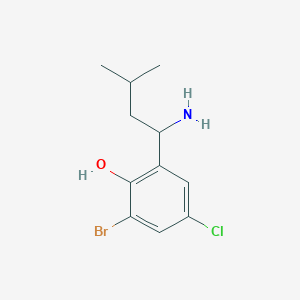
2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoalkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol can be achieved through a multi-step process involving the following key steps:
Chlorination: The chlorination step involves the addition of chlorine (Cl2) to the phenol ring, which can be facilitated by using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Amination: The final step involves the introduction of the aminoalkyl chain. This can be done through a nucleophilic substitution reaction where the phenol is reacted with 1-amino-3-methylbutane in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The bromine and chlorine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the halogen substituents can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Amino-3-methylbutyl)-4-chlorophenol: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-(1-Amino-3-methylbutyl)-6-bromophenol: Lacks the chlorine substituent, which may influence its chemical properties and applications.
2-(1-Amino-3-methylbutyl)-6-chlorophenol:
Uniqueness
2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol is unique due to the presence of both bromine and chlorine substituents on the phenol ring. This dual halogenation can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15BrClNO |
|---|---|
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
2-(1-amino-3-methylbutyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C11H15BrClNO/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,10,15H,3,14H2,1-2H3 |
Clave InChI |
VOPSAHHYGWHUGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=C(C(=CC(=C1)Cl)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


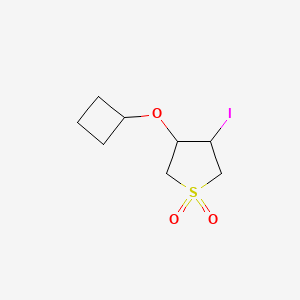

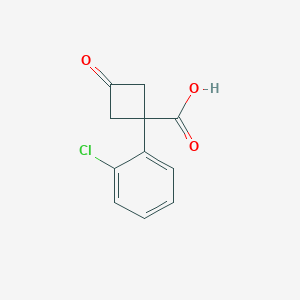
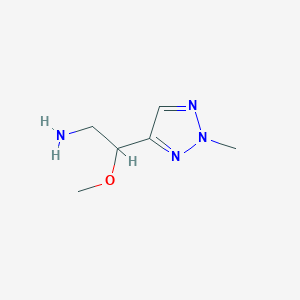
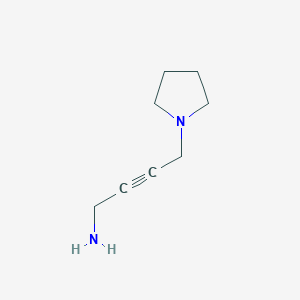
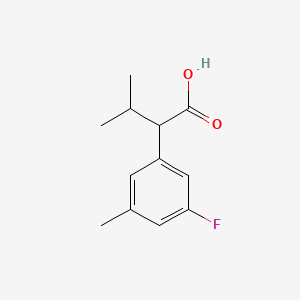

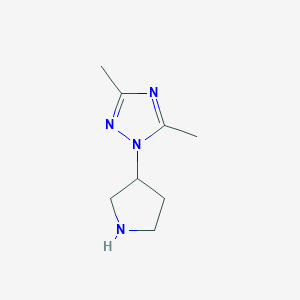
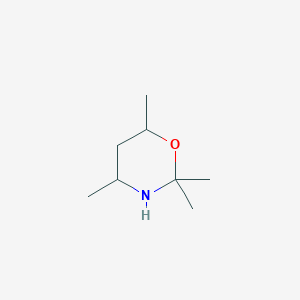
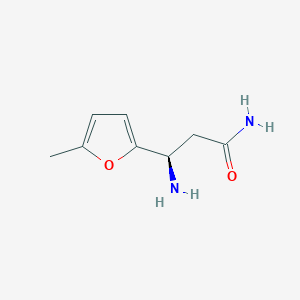
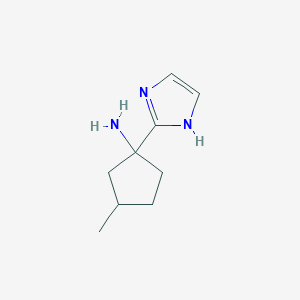
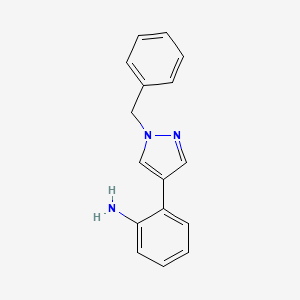
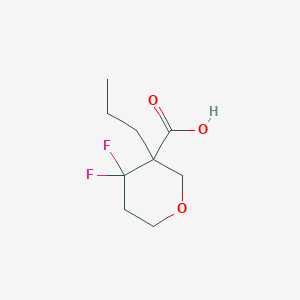
amine](/img/structure/B13305321.png)
